5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone
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Overview
Description
5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone is a natural product found in Gymnosperma glutinosum with data available.
Scientific Research Applications
Biotransformation and Metabolism
5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone, a polymethoxyflavone (PMF), undergoes biotransformation in the human intestine. A study by Kim, Kim, and Han (2014) found that human intestinal bacteria, specifically Blautia sp. MRG-PMF1, can metabolize various PMFs to corresponding demethylated flavones, expanding our understanding of flavonoid metabolism in the human gut (Kim, Kim, & Han, 2014).
Anti-inflammatory Properties
Research by Dao et al. (2003) revealed that derivatives of 5,7-Dihydroxyflavones possess anti-inflammatory activity, specifically inhibiting PGE2 production in LPS-induced RAW 264.7 cells. This suggests potential therapeutic applications in inflammation-related conditions (Dao et al., 2003).
Antifungal Activity
A study by Almada-Ruiz et al. (2003) demonstrated the antifungal potential of methoxylated flavones, including this compound, against Colletotrichum gloeosporioides, a major plant pathogen. This highlights its potential for controlling fungal diseases in crops (Almada-Ruiz et al., 2003).
Anticancer Activity
The compound has shown potential in cancer research. Borah et al. (2017) found that a structural isomer of this flavone inhibited the growth of triple-negative breast cancer cells by arresting the cell cycle and altering signaling pathways. This research points to its potential utility in cancer treatment (Borah et al., 2017).
Modulation of Cell Proliferation
Ninomiya et al. (2013) explored the structure–activity relationships of 5,7-dihydroxyflavones, finding that certain derivatives, particularly those with hydroxy and methoxy groups, effectively inhibit cell proliferation in human leukemia cells. This suggests a potential role in developing treatments for leukemia (Ninomiya et al., 2013).
Antitumor Properties
Fu et al. (2012) synthesized derivatives of oroxylin A, a compound structurally similar to 5,7-dihydroxyflavones, and found some derivatives to exhibit higher antitumor activities compared to oroxylin A itself, offering insights for developing effective anticancer drugs (Fu et al., 2012).
Inhibition of Colon Cancer Cells
Qiu et al. (2010) studied the effects of 5-hydroxy polymethoxyflavones, closely related to 5,7-Dihydroxyflavones, on human colon cancer cells. Their findings suggest the pivotal role of the hydroxyl group at the 5-position in enhancing the inhibitory activity of these compounds (Qiu et al., 2010).
Therapeutic Potential in Brain and Body Disorders
The flavonoid 7,8-Dihydroxyflavone, similar in structure to 5,7-Dihydroxyflavones, has shown promise as a treatment for various brain and body pathologies due to its BDNF mimetic properties, as reviewed by Emili et al. (2020) (Emili et al., 2020).
Properties
Molecular Formula |
C21H22O10 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3,6,8-trimethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O10/c1-25-10-8-12(27-3)11(26-2)7-9(10)17-20(29-5)15(23)13-14(22)19(28-4)16(24)21(30-6)18(13)31-17/h7-8,22,24H,1-6H3 |
InChI Key |
DUKJDRDRSGUTCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC)OC)OC |
Synonyms |
5,7-DHHMF cpd 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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